1,9-dimethyl-4-oxo-N-pentyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
1,9-Dimethyl-4-oxo-N-pentyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic carboxamide derivative featuring a complex tricyclic core structure. The compound is characterized by:
- 1,9-Dimethyl groups: These substitutions enhance steric stability and influence electronic properties of the core.
- 4-Oxo moiety: A ketone group at position 4, critical for hydrogen bonding and pharmacophore interactions.
- N-Pentyl carboxamide: A flexible alkyl chain at the carboxamide nitrogen, modulating lipophilicity and solubility.
Its synthesis likely follows routes described for related pyridopyrrolopyrimidines, involving hydrolysis of ester precursors and subsequent condensation with amines .
Properties
IUPAC Name |
6,10-dimethyl-2-oxo-N-pentyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-4-5-6-9-19-17(23)14-11-13-16(21(14)3)20-15-12(2)8-7-10-22(15)18(13)24/h7-8,10-11H,4-6,9H2,1-3H3,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBMXOWSWHLQBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=CC2=C(N1C)N=C3C(=CC=CN3C2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,9-dimethyl-4-oxo-N-pentyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves multiple steps, typically starting with the preparation of the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The introduction of the N-pentyl group and the 1,9-dimethyl groups is achieved through alkylation reactions under controlled conditions. Industrial production methods may involve optimization of these synthetic routes to improve yield and purity.
Chemical Reactions Analysis
1,9-dimethyl-4-oxo-N-pentyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,9-dimethyl-4-oxo-N-pentyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,9-dimethyl-4-oxo-N-pentyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of pyridopyrrolopyrimidine carboxamides are highly dependent on substituents at the carboxamide nitrogen (N-1) and the tricyclic core. Below is a systematic comparison with key analogs:
Substituent Variations and Molecular Properties
Notes:
- Aryl vs. Alkyl Substituents : Aryl groups (e.g., 2-ethylphenyl, 2,3-dimethylphenyl) increase logP (3.56) due to aromatic hydrophobicity, whereas alkyl chains (e.g., diethyl) reduce logP (1.64) . The pentyl group in the target compound likely exhibits intermediate lipophilicity (~2.8).
- Solubility : Aryl derivatives (logSw ≈ -3.75) are less soluble than alkyl analogs (logSw ≈ -1.90) due to reduced polarity. The pentyl chain may improve solubility compared to aromatic groups but remain lower than shorter alkyl chains .
- Steric Effects : Bulky aryl substituents (e.g., 2,3-dimethylphenyl) may hinder target binding, while flexible alkyl chains (e.g., pentyl) could enhance membrane permeability.
†Estimated based on molecular formula.
‡Predicted trends from substituent contributions.
Pharmacological Implications
- Antibiofilm Activity : highlights carboxamide-linked pyridopyrrolopyrimidines as antibiofilm agents. The N-pentyl substituent’s balance of lipophilicity and solubility may optimize microbial membrane penetration.
- Computational Predictions : Aryl-substituted analogs (logP > 3) may face solubility limitations in vivo, whereas the target compound’s logP (~2.8) could improve bioavailability .
Biological Activity
1,9-Dimethyl-4-oxo-N-pentyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article synthesizes available data on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C19H22N4O2
- Molar Mass : 338.40358 g/mol
- Structure : The compound features a complex bicyclic structure that is characteristic of pyrido-pyrimidine derivatives.
The biological activity of this compound can be attributed to several mechanisms:
-
Inhibition of Enzymatic Activity :
- It has been noted for its inhibitory effects on dihydrofolate reductase (DHFR), which is crucial in the synthesis of nucleotides and consequently DNA replication and repair .
- Research indicates that similar compounds in the pyrido[2,3-d]pyrimidine family exhibit strong binding affinities to various kinases involved in signaling pathways related to cancer cell proliferation .
-
Anticancer Activity :
- In vitro studies have demonstrated that derivatives of pyrido-pyrimidines can exhibit significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. For instance, one study reported IC50 values significantly lower than those of standard chemotherapeutics .
- Neuroprotective Effects :
Anticancer Activity
Table 1 summarizes the anticancer effects observed in various studies:
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MCF-7 | 0.09 ± 0.0085 | |
| A549 | 0.03 ± 0.0056 | |
| Colo-205 | 0.01 ± 0.074 | |
| A2780 | 0.12 ± 0.064 |
These results indicate a potent anticancer effect across multiple cell lines.
Neuroprotective Activity
The compound has been evaluated for its potential neuroprotective effects:
- Inhibition of AChE was noted with an IC50 value reflecting significant activity compared to standard drugs like Donepezil .
Antioxidant Properties
The antioxidant capacity has also been assessed:
- Compounds similar to this structure displayed notable activity in DPPH and ABTS assays, indicating potential benefits in oxidative stress-related conditions .
Clinical Trials
Currently, there are ongoing clinical trials evaluating the efficacy of similar compounds targeting specific mutations in non-small cell lung cancer (NSCLC). The mechanism involves hypoxia activation leading to selective toxicity against tumor cells while sparing normal tissues .
Comparative Studies
Comparative studies with established drugs have shown that this class of compounds may provide alternative therapeutic options with potentially fewer side effects or improved efficacy profiles compared to existing treatments for cancer and neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
